9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting material: 9-benzyl-6-chloropurine
- Reagent: 2-(benzylthio)ethylamine
- Solvent: DMF
- Base: Sodium hydride
- Reaction: Nucleophilic substitution to form 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl and benzylthioethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
-
Step 1: Synthesis of the Purine Core
- Starting material: 6-chloropurine
- Reagent: Benzyl bromide
- Solvent: DMF
- Base: Sodium hydride
- Reaction: Nucleophilic substitution to form 9-benzyl-6-chloropurine
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF or DMSO.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzylthioethyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-6-(benzylthio)-2-methyl-9H-purine
- 9-Benzyl-6-ethoxy-7-ethyl-2-phenyl-7,9-dihydro-9H-purine
Uniqueness
Compared to similar compounds, 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine is unique due to the presence of the benzylthioethyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
920503-51-1 |
---|---|
Molecular Formula |
C21H20N4S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
9-benzyl-6-(2-benzylsulfanylethyl)purine |
InChI |
InChI=1S/C21H20N4S/c1-3-7-17(8-4-1)13-25-16-24-20-19(22-15-23-21(20)25)11-12-26-14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
InChI Key |
RUBLTPBKGPANSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCSCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.